Compound Description: This compound acts as a ligand in the synthesis of a copper(II) complex. The resulting complex, [CuLCl2] (where L represents the compound), exhibits distorted square-pyramidal geometry. []
Compound Description: Demonstrating herbicidal activity, this compound showed the strongest inhibitory activity against root growth of Pennisetum alopecuroides L. amongst its tested counterparts. Its IC50 value was measured at 1.90 mg L-1. []
Compound Description: This compound exhibited strong herbicidal activity, particularly displaying the highest inhibition of chlorophyll levels in Pennisetum alopecuroides L. seedlings (IC50 = 3.14 mg L-1). []
Compound Description: Acrizanib is a potent VEGFR-2 inhibitor developed for topical ocular delivery in the treatment of neovascular age-related macular degeneration. Its development highlights the use of in vivo models of choroidal neovascularization (CNV) for evaluating the efficacy of topically administered drugs. [] Studies have identified metabolites of Acrizanib, revealing potential pathways of its breakdown in biological systems. [] The drug is also explored for its application in multidose topical ophthalmic compositions targeting diseases in the back of the eye. []
Compound Description: This compound, alongside its derivatives, exhibits notable herbicidal and fungicidal properties. []
Compound Description: This zinc(II) complex incorporates a 3-(pyridin-2-yl)-1H-pyrazol-1-yl]propanamide ligand. The complex forms a three-dimensional supermolecular network due to intermolecular hydrogen bonds. []
Compound Description: This compound is a pyrazole derivative synthesized as part of a study investigating the biological activity of heterocyclic compounds. It exhibited moderate antibacterial and antifungal activity. []
Compound Description: This pyrazole derivative, synthesized in the same study as compound 7, also demonstrated moderate antibacterial and antifungal activity. []
Compound Description: This compound, featuring a tetrazole ring, was synthesized and evaluated for its biological activity in the same study as compounds 7 and 8. Interestingly, this compound exhibited a higher level of antibacterial and antifungal activity compared to its pyrazole counterparts. []
Compound Description: This aminopyrazole compound acts as a selective CDK5 inhibitor. Research indicates its potential in pancreatic cancer treatment, as it reduces Mcl-1 levels and sensitizes cancer cells to navitoclax. []
Compound Description: LY3009120, another panRAF inhibitor, also exhibits limited brain distribution due to efflux mechanisms, particularly involving Bcrp. Despite this, it shows superior in vitro efficacy against patient-derived melanoma cell lines compared to other panRAF inhibitors studied. []
Compound Description: MLN2480, a third panRAF inhibitor analyzed in the study, demonstrates a higher brain distribution compared to CCT196969 and LY3009120. This suggests its potential in targeting brain metastases, although further research is needed to confirm its efficacy. []
Compound Description: MK-0457 is an Aurora kinase inhibitor undergoing development for cancer treatment. Its metabolism involves N-oxidation and N-demethylation, primarily facilitated by CYP3A4, FMO3, and CYP2C8. []
Compound Description: This series of compounds demonstrated moderate to excellent antibacterial and antifungal activities. They are synthesized via a multicomponent reaction involving a dihydropyrimidinethione, monochloroacetyl chloride, and arylaldehydes. []
Compound Description: PS200981 acts as a p38 kinase inhibitor, exhibiting potency against both α and β isoforms of p38. This compound effectively inhibits LPS-induced TNF production in vitro and in vivo, making it a potential candidate for treating inflammatory disorders. []
Compound Description: PS166276, structurally similar to PS200981, is a potent and selective p38 kinase inhibitor. It demonstrates improved potency and reduced cytotoxicity compared to PS200981. This compound effectively inhibits LPS-induced TNF production in vitro and in vivo. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.